4-(3-(1H-tetrazol-1-yl)phenyl)-N-(2-fluorophenyl)thiazol-2-amine
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Overview
Description
4-(3-(1H-tetrazol-1-yl)phenyl)-N-(2-fluorophenyl)thiazol-2-amine is a complex organic compound that features a tetrazole ring, a phenyl group, a fluorophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(2-fluorophenyl)thiazol-2-amine typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reactions: The tetrazole ring is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Thiazole Ring Formation: The thiazole ring is synthesized via a cyclization reaction involving a thioamide and an α-haloketone.
Final Coupling: The thiazole ring is then coupled with the fluorophenyl group using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) are common.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the nitro groups.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its complex structure.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Drug Development:
Industry
Chemical Sensors: Used in the development of sensors for detecting various chemical substances.
Agriculture: Potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(2-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(2-chlorophenyl)thiazol-2-amine
- 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(2-bromophenyl)thiazol-2-amine
- 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(2-methylphenyl)thiazol-2-amine
Uniqueness
4-(3-(1H-tetrazol-1-yl)phenyl)-N-(2-fluorophenyl)thiazol-2-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties, such as its reactivity and binding affinity to molecular targets. This makes it potentially more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-[3-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6S/c17-13-6-1-2-7-14(13)19-16-20-15(9-24-16)11-4-3-5-12(8-11)23-10-18-21-22-23/h1-10H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWZJMMWNUYGAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N4C=NN=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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